

Application Notes & Protocols: Utilizing SAR405 for the Study of Neurodegenerative Disease Models

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Compound of Interest

Compound Name: SAR405

Cat. No.: B610686

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are often characterized by the accumulation of misfolded or aggregated proteins within neurons.[1] Autophagy is a fundamental cellular process responsible for the degradation and recycling of these protein aggregates and damaged organelles.[2] Its dysregulation is a key feature in the pathology of many neurodegenerative conditions.[2][3] **SAR405** is a potent and highly selective, ATP-competitive inhibitor of the class III phosphatidylinositol 3-kinase (PI3K), Vps34 (or PIK3C3).[4][5][6] Vps34 is a crucial component of the autophagy machinery, responsible for generating phosphatidylinositol 3-phosphate (PtdIns3P), which is essential for the initiation and formation of autophagosomes.[3][4] By inhibiting Vps34, **SAR405** effectively blocks the autophagy pathway at an early stage, making it an invaluable pharmacological tool for investigating the role of autophagy in neurodegenerative disease models.[2][7] These notes provide detailed information and protocols for using **SAR405** to modulate and study autophagy in relevant experimental systems.

Data Presentation: SAR405 Profile

The following tables summarize the key characteristics and potency of **SAR405** based on preclinical studies.

Table 1: Potency and Selectivity of **SAR405**

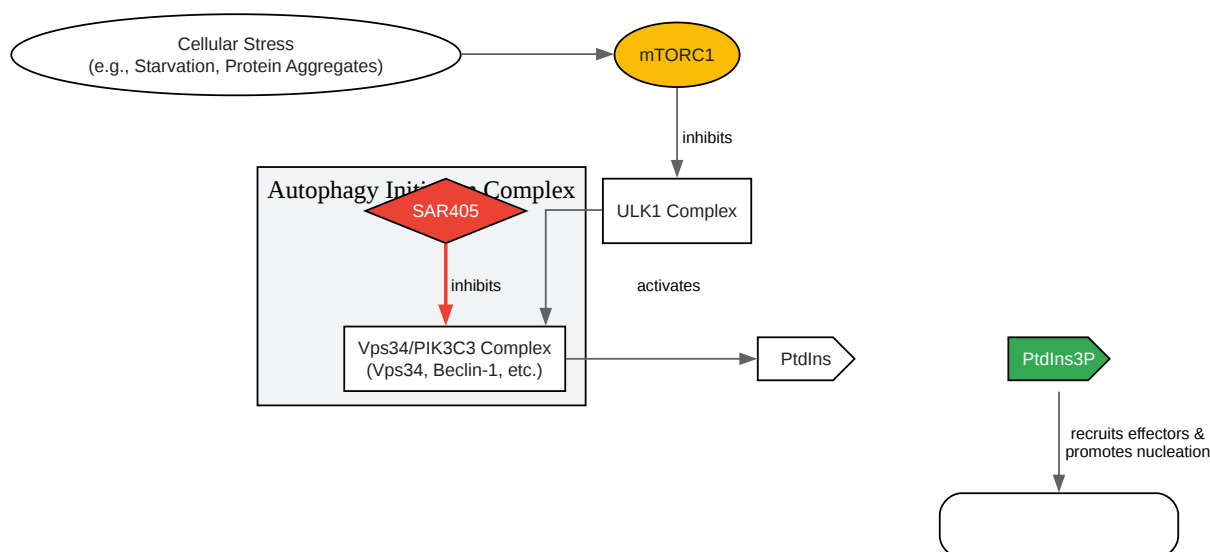
Parameter	Value	Target/System	Notes
IC ₅₀ (Enzymatic)	1.0 - 1.2 nM	Human Recombinant Vps34	Measures the concentration required to inhibit 50% of Vps34 kinase activity in a biochemical assay. [4] [8]
Binding Affinity (Kd)	1.5 nM	Human Vps34	Equilibrium dissociation constant, indicating high-affinity binding to the target. [4] [5]
IC ₅₀ (Cellular, Autophagy)	27 nM	GFP-FYVE HeLa Cells	Measures the concentration for 50% inhibition of PtdIns3P formation in a cellular context. [4] [9]
IC ₅₀ (Cellular, Autophagy)	42 nM	GFP-LC3 H1299 Cells	Measures the concentration for 50% inhibition of autophagosome formation induced by an mTOR inhibitor. [2] [8]
Selectivity	High	Class I & II PI3Ks, mTOR	SAR405 is highly selective for Vps34 and does not significantly inhibit other related kinases like Class I/II PI3Ks or mTOR at concentrations up to 10 µM. [4] [6]

Table 2: Cellular Effects of **SAR405** Treatment

Effect	Cell Line(s)	Concentration	Duration	Outcome
Inhibition of LC3-I to LC3-II Conversion	HeLa, H1299	Dose-dependent	Not specified	Complete inhibition of LC3 lipidation, a hallmark of autophagosome formation. [2] [8]
Disruption of Vesicle Trafficking	Various	Not specified	Not specified	Affects late endosome to lysosome trafficking, leading to swollen late endosomes. [4] [5] [10]
Impaired Lysosomal Function	RKO colorectal cancer cells	10 μ M	16 hours	Defect in cathepsin D maturation, indicating impaired lysosome function. [4] [9]
Accumulation of p62	RKO cells	Dose-dependent	24 hours	Accumulation of the autophagy substrate p62, confirming autophagy blockade. [11]
Neuroprotection	Rat Cortical Neurons (mHTT model)	EC ₅₀ = 2.4 μ M	Not specified	Rescued neurons from mutant huntingtin (mHTT)-induced cell death. [8]

Visualizations: Diagrams and Workflows

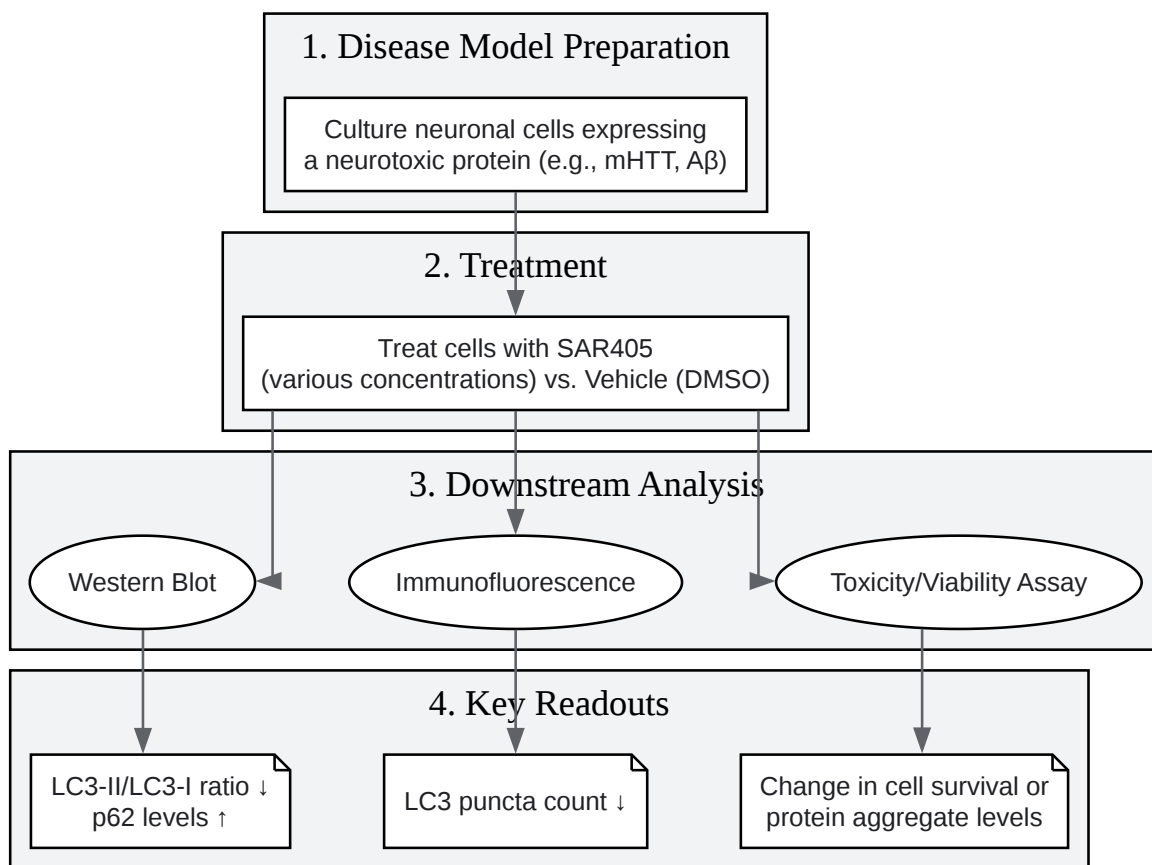
Signaling Pathway



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Caption: Mechanism of **SAR405** action in the autophagy pathway.

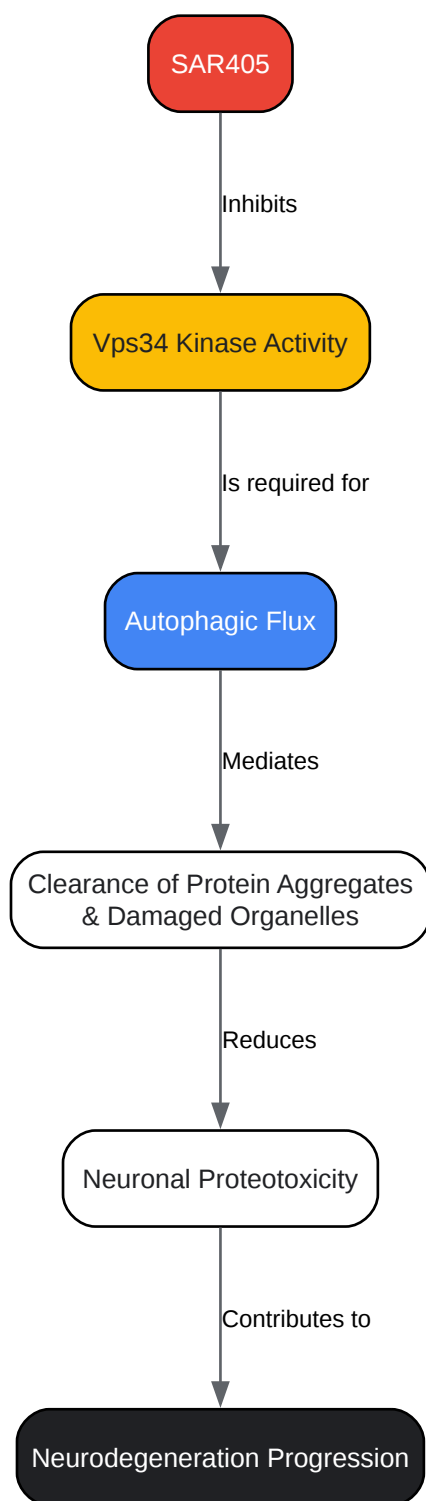
Experimental Workflow



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Caption: Workflow for testing **SAR405** in a cell-based neurodegeneration model.

Logical Relationship



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Caption: Logical flow from **SAR405** inhibition to effects on neurodegeneration.

Experimental Protocols

Protocol 1: In Vitro Vps34 Kinase Activity Assay

This protocol is adapted from methodologies used to characterize Vps34 inhibitors.[4][12] It measures the phosphorylation of a phosphatidylinositol (PtdIns) substrate by recombinant Vps34.

Materials:

- Recombinant human Vps34/Vps15 complex
- PtdIns substrate lipid vesicles
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
- [γ -³²P]ATP or ATP and a suitable detection antibody/system (e.g., ADP-Glo™ Kinase Assay)
- **SAR405** stock solution (in DMSO)
- DMSO (vehicle control)
- 96-well assay plates
- Scintillation counter or plate reader

Procedure:

- **Prepare Substrate:** Prepare PtdIns lipid vesicles in the kinase buffer by sonication.
- **Compound Dilution:** Prepare a serial dilution of **SAR405** in DMSO. Then, dilute further into the kinase buffer to the desired final concentrations. Include a DMSO-only control.
- **Reaction Setup:** To each well of a 96-well plate, add:
 - Kinase buffer
 - Diluted **SAR405** or DMSO vehicle
 - Recombinant Vps34/Vps15 complex

- Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate Reaction: Start the kinase reaction by adding the PtdIns substrate and [γ - 32 P]ATP (or cold ATP for non-radioactive methods).
- Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
- Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 4M HCl for radioactive assays or the stop reagent for kit-based assays).
- Detection:
 - Radioactive Method: Spot the reaction mixture onto a TLC plate to separate PtdIns3P from ATP, expose to a phosphor screen, and quantify the signal.
 - Non-Radioactive Method (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
- Data Analysis: Calculate the percentage of inhibition for each **SAR405** concentration relative to the DMSO control. Plot the data and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cellular Autophagy Assay - LC3 Puncta Formation by Immunofluorescence

This protocol allows for the visualization and quantification of autophagosomes (LC3 puncta) in cultured cells following **SAR405** treatment.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- Neuronal cell line of interest (e.g., SH-SY5Y, primary neurons) cultured on glass coverslips or in imaging-quality multi-well plates.
- **SAR405** stock solution (in DMSO).

- Complete cell culture medium.
- Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS) to induce autophagy (positive control).[6]
- 4% Paraformaldehyde (PFA) in PBS for fixation.
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
- Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS).
- Primary antibody: Rabbit anti-LC3B.
- Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
- DAPI or Hoechst 33342 for nuclear counterstaining.
- Fluorescence microscope.

Procedure:

- Cell Seeding: Seed cells onto coverslips at a density that will result in 60-80% confluency at the time of the experiment.
- Treatment:
 - Negative Control: Treat cells with complete medium + DMSO vehicle.
 - Positive Control: Treat cells with starvation medium (EBSS) + DMSO vehicle for 2-4 hours to induce robust autophagy.
 - Test Condition: Treat cells with complete medium (or starvation medium) + desired concentrations of **SAR405** for the appropriate duration (e.g., 4-16 hours).
- Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
- Permeabilization: Wash cells three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

- Blocking: Wash cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate cells with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.
- Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
- Counterstaining: Wash cells three times with PBS. Stain nuclei with DAPI or Hoechst for 5 minutes.
- Mounting: Wash cells a final three times with PBS and mount the coverslips onto microscope slides with mounting medium.
- Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of LC3 puncta per cell. A significant decrease in LC3 puncta in **SAR405**-treated cells (especially under starvation conditions) compared to the control indicates autophagy inhibition.[\[16\]](#)

Protocol 3: Western Blot Analysis of LC3 and p62

This protocol provides a quantitative measure of autophagy inhibition by assessing the conversion of LC3-I to lipidated LC3-II and the accumulation of the autophagy substrate p62/SQSTM1.[\[17\]](#)

Materials:

- Cell lysates from treated cells (as in Protocol 2).
- RIPA buffer with protease and phosphatase inhibitors.
- BCA protein assay kit.
- SDS-PAGE gels and electrophoresis equipment.
- PVDF membrane and transfer system.

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, Mouse anti- β -actin (loading control).
- HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
- Enhanced chemiluminescence (ECL) substrate.
- Imaging system for chemiluminescence detection.

Procedure:

- Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
- Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 μ g) from each sample with Laemmli sample buffer and boil for 5 minutes.
- SDS-PAGE: Load samples onto an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II). Run the gel until adequate separation is achieved.
- Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-LC3, anti-p62, and anti- β -actin) overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

- Data Analysis: Quantify the band intensities using image analysis software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the β -actin loading control. A decrease in the LC3-II/LC3-I ratio and an increase in p62 levels are indicative of autophagy inhibition by **SAR405**.

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